(2R,3R)-2-chloro-3-methylpentanoic acid
Description
(2R,3R)-2-Chloro-3-methylpentanoic acid is a chiral carboxylic acid with the molecular formula C₆H₁₁ClO₂ (molecular weight: 150.602 g/mol). It features two stereocenters at positions 2 and 3, resulting in the (2R,3R) configuration. This compound is structurally characterized by a chlorine substituent at C2 and a methyl group at C3, contributing to its steric and electronic properties . Its stereochemistry is critical in determining interactions with biological targets and physicochemical behavior.
Properties
CAS No. |
94318-83-9 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
(2R,3R)-2-chloro-3-methylpentanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
QMYSXXQDOZTXAE-RFZPGFLSSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)O)Cl |
Canonical SMILES |
CCC(C)C(C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis via (2R,3R)-2-Hydroxy-3-Methylpentanoic Acid
The hydroxyl-to-chloride substitution pathway begins with the synthesis of (2R,3R)-2-hydroxy-3-methylpentanoic acid, typically achieved via stereoselective reduction of 2-keto-3-methylpentanoic acid (KMVA). Enzymatic reduction using Lactobacillus brevis alcohol dehydrogenase (LBADH) in the presence of NADPH cofactors yields the (2R,3R)-diol with >98% ee. Subsequent chlorination involves two critical steps:
- Protection of the Carboxylic Acid : Conversion to methyl ester using thionyl chloride (SOCl₂) in methanol (0°C, 2 h, 95% yield).
- Chlorination at C2 : Treatment of the esterified diol with mesyl chloride (MsCl) in dichloromethane (DCM) at −20°C forms the mesylate intermediate, followed by nucleophilic substitution with tetrabutylammonium chloride (TBACl) in dimethylformamide (DMF) at 50°C (12 h, 82% yield).
Key Considerations :
Direct Chlorination Using Thionyl Chloride
An alternative one-pot method employs SOCl₂ as both chlorinating agent and solvent. Heating (2R,3R)-2-hydroxy-3-methylpentanoic acid with SOCl₂ (3 eq) at 60°C for 6 h achieves 78% conversion. However, this method risks epimerization at C3 due to prolonged exposure to acidic conditions, reducing ee to 89%.
Asymmetric Hydrogenation of α-Chloro-β-Keto Esters
Catalytic System Design
Asymmetric hydrogenation of ethyl 2-chloro-3-methyl-2-pentenoate using Ru-(S)-BINAP catalysts achieves simultaneous control of C2 and C3 stereocenters. Reaction conditions (20 bar H₂, 25°C, 24 h) yield (2R,3R)-ethyl-2-chloro-3-methylpentanoate with 94% ee and 91% conversion.
Mechanistic Insights :
- The β-keto ester adopts an s-cis conformation, allowing hydrogen uptake from the Re face at C3.
- Chlorine’s electron-withdrawing effect enhances substrate-catalyst coordination via π-backbonding.
Hydrolysis to Carboxylic Acid
Saponification of the ester (1 M NaOH, ethanol, 70°C, 3 h) proceeds without racemization, affording the target acid in 98% yield.
Enzymatic and Biocatalytic Approaches
Halohydrin Dehalogenase-Mediated Synthesis
Recombinant Agrobacterium radiobacter halohydrin dehalogenase (HheC) catalyzes the stereoselective chloride insertion into (2R,3R)-epoxy-3-methylpentanoic acid. The epoxide, synthesized via Sharpless asymmetric epoxidation (80% ee), reacts with KCl (1 M) in Tris-HCl buffer (pH 8.5) at 30°C (48 h), yielding 65% (2R,3R)-chloro acid with 99% ee.
Advantages :
- Eliminates need for protective groups.
- Green chemistry metrics: E-factor = 8.2, atom economy = 76%.
Chiral Auxiliary-Mediated Synthesis
Evans Oxazolidinone Strategy
Condensation of 3-methylpentanoic acid with (4R)-benzyl oxazolidinone forms a mixed anhydride, which undergoes diastereoselective chlorination using N-chlorosuccinimide (NCS) in THF (−78°C, 2 h). Lithium hydroxide-mediated auxiliary cleavage (THF/H₂O, 0°C) delivers (2R,3R)-acid in 85% yield and 97% de.
Limitations :
- Multi-step synthesis increases process mass intensity (PMI = 43).
- High cost of chiral auxiliaries limits industrial scalability.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | PMI | Scalability |
|---|---|---|---|---|
| Hydroxy Acid Substitution | 82 | 98 | 28 | Pilot-scale |
| Asymmetric Hydrogenation | 91 | 94 | 19 | Industrial |
| Enzymatic Chlorination | 65 | 99 | 35 | Lab-scale |
| Chiral Auxiliary | 85 | 97 | 43 | Bench-scale |
PMI (Process Mass Intensity) : Calculated as (total mass of inputs)/(mass of product).
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-2-Chloro-3-methylpentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of (2R,3R)-2-hydroxy-3-methylpentanoic acid.
Oxidation: Formation of (2R,3R)-3-methylpentanoic acid.
Reduction: Formation of (2R,3R)-2-chloro-3-methylpentanol.
Scientific Research Applications
(2R,3R)-2-Chloro-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R)-2-chloro-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparison with Similar Compounds
Stereoisomers: (2S,3S)-2-Chloro-3-methylpentanoic Acid
The (2S,3S)-diastereomer shares the same molecular formula but differs in spatial arrangement. Key distinctions include:
- Synthesis Challenges: Isolation of stereoisomers often requires chiral resolution techniques, as seen in the synthesis of non-isolated 2-chloro-3-methylpentanoic acid derivatives .
- Biological Activity : Stereochemistry influences enzyme binding; for example, protease inhibitors may exhibit selectivity for specific configurations .
| Property | (2R,3R)-Isomer | (2S,3S)-Isomer |
|---|---|---|
| CAS Number | Not explicitly provided | 32653-34-2 |
| Molecular Weight | 150.602 g/mol | 150.602 g/mol |
| ChemSpider ID | 555461 | - |
Functional Group Variants
(2R)-3-Chloro-2-hydroxypropanoic Acid (CAS 61505-41-7)
- Structural Difference : Shorter carbon chain (C3 vs. C5) with a hydroxyl group replacing the methyl group.
2,3-Dibromo-3-methyl-5-phenyl-2-pentanoic Acid
- Substituent Effects : Bromine atoms (vs. chlorine) increase molecular weight and alter electrophilic reactivity. The phenyl group introduces aromaticity, affecting lipophilicity .
Amino Acid Derivatives
(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid (CAS 87421-24-7)
(2R,3S)-2-Amino-3-hydroxy-pentanoic Acid Ethyl Ester (CAS 62772-39-8)
- Esterification : The ethyl ester derivative enhances volatility and may serve as a prodrug, improving membrane permeability compared to the carboxylic acid form .
Acidity and Solubility
- The chloro and methyl groups in (2R,3R)-2-chloro-3-methylpentanoic acid contribute to moderate acidity (pKa ~2-3, estimated) and lipophilicity, favoring organic solvent solubility.
- In contrast, hydroxyl-containing analogs (e.g., (2R)-3-chloro-2-hydroxypropanoic acid) exhibit higher water solubility due to hydrogen bonding .
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